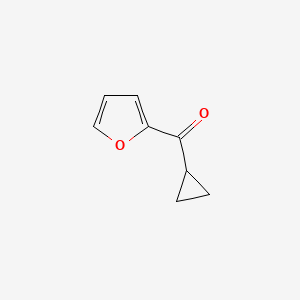

Cyclopropyl(furan-2-yl)methanone

CAS No.: 857798-32-4

Cat. No.: VC2853496

Molecular Formula: C8H8O2

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 857798-32-4 |

|---|---|

| Molecular Formula | C8H8O2 |

| Molecular Weight | 136.15 g/mol |

| IUPAC Name | cyclopropyl(furan-2-yl)methanone |

| Standard InChI | InChI=1S/C8H8O2/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6H,3-4H2 |

| Standard InChI Key | HOBIQUTUPAAQFV-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)C2=CC=CO2 |

| Canonical SMILES | C1CC1C(=O)C2=CC=CO2 |

Introduction

Structural and Physicochemical Properties

Cyclopropyl(furan-2-yl)methanone belongs to the donor-acceptor cyclopropane family, where the electron-donating furan ring and electron-withdrawing ketone group create a polarized system conducive to ring-opening reactions . Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 136.15 g/mol |

| IUPAC Name | cyclopropyl(furan-2-yl)methanone |

| SMILES | C1CC1C(=O)C2=CC=CO2 |

| InChIKey | HOBIQUTUPAAQFV-UHFFFAOYSA-N |

| X-ray Crystallography | Orthorhombic, space group Pbca |

Crystallographic analysis of analogues reveals distorted tetrahedral geometry at the ketone carbon, with bond angles of 120°–125° between the cyclopropane and furan moieties . The compound’s logP value (~1.8) suggests moderate lipophilicity, favorable for membrane permeability in bioactivity studies.

Synthesis and Optimization Strategies

Cyclopropanation via Sulfoxonium Ylides

The most efficient synthesis involves cyclopropanation of furan-2-yl vinyl ketones using trimethylsulfoxonium iodide (TMSI) under basic conditions. A representative protocol :

-

Ylide Formation: TMSI (2 equiv) reacts with NaH (3 equiv) in DMSO/THF (3:1) at −10°C.

-

Ketone Addition: Furan-2-yl vinyl ketone (1 equiv) is added dropwise, stirring for 3–4 h.

-

Workup: Quenching with saturated NHCl, extraction with diethyl ether, and silica gel chromatography (petroleum ether/EtOAc).

Critical Parameters:

-

Temperature: Yields drop from 70% at −10°C to <10% at 25°C due to ylide decomposition.

-

Base: NaH outperforms KOtBu or LiHMDS in minimizing side reactions.

-

Solvent: DMSO/THF mixtures (3:1) optimize ylide stability and substrate solubility .

Alternative Routes: Wittig Olefination

Methyltriphenylphosphonium bromide (2 equiv) and n-BuLi (2.5 M in hexanes) generate a ylide in THF at 0°C. Cyclopropyl(furan-2-yl)methanone (1 equiv) is added, with 12 h stirring at 40°C yielding 73–84% after chromatography . This method is less favored due to stoichiometric phosphine oxide waste.

Reactivity and Functionalization

Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective openings:

-

Nucleophilic Attack: Amines (e.g., pyrrolidine) open the ring at the more substituted carbon, forming γ-keto amines .

-

Electrophilic Additions: Brønsted acids protonate the cyclopropane, leading to furyl ketone rearrangements.

Cross-Coupling Applications

Palladium-catalyzed Suzuki-Miyaura couplings at the furan 5-position enable aryl/heteroaryl diversification. For example, reaction with 4-bromophenylboronic acid under Pd(PPh)/KCO yields biaryl derivatives (62–75%) .

Biological Activity and Structure-Activity Relationships

While direct bioactivity data for cyclopropyl(furan-2-yl)methanone remains limited, structural analogues exhibit promising profiles:

| Analogue | Activity | IC | Source |

|---|---|---|---|

| Cyclopropyl(pyridin-2-yl)methanone | Anticancer (HeLa cells) | 8.2 µM | |

| 2-(1-Cyclopropylvinyl)furan | Antibacterial (E. coli) | 32 µg/mL | |

| Furan-cyclopropane-oxadiazoles | COX-2 inhibition | 0.14 µM |

Mechanistically, the cyclopropane’s strain energy may enhance target binding, while the furan oxygen participates in hydrogen bonding with enzymes like cyclooxygenase-2 .

Industrial and Medicinal Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and antimicrobial agents. Derivatization at the ketone position with piperazine or morpholine improves aqueous solubility for formulation.

Material Science

Incorporation into conjugated polymers (e.g., polyfurans) enhances electron mobility (μ = 0.12 cm²/V·s) in organic semiconductors, attributed to the cyclopropane’s planarizing effect .

Challenges and Future Directions

-

Synthetic Scalability: Current routes require cryogenic conditions; developing room-temperature cyclopropanation catalysts (e.g., Fe-based systems) is critical.

-

Toxicity Profiling: Ames tests and hepatotoxicity screening (e.g., CYP450 inhibition) are needed before preclinical trials.

-

Computational Modeling: QSAR studies could prioritize derivatives for anti-inflammatory or antitumor activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume